7-Fluoroisatin (CAS: 317-20-4): A Comprehensive Technical Guide
7-Fluoroisatin (CAS: 317-20-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Fluoroisatin, a fluorinated derivative of isatin (B1672199), recognized for its versatile applications in medicinal chemistry and organic synthesis.[1] The strategic placement of a fluorine atom at the 7-position of the indole-2,3-dione core significantly influences its electronic properties, enhancing its reactivity and biological activity compared to its non-fluorinated counterparts.[2] This document details its physicochemical properties, synthesis protocols, biological activities, and key applications, serving as a critical resource for professionals in drug discovery and development.
Core Properties and Identification
7-Fluoroisatin, systematically named 7-fluoro-1H-indole-2,3-dione, is a solid compound typically appearing as a yellow to reddish-orange or brown crystalline powder.[1][3][4] Its core structure consists of a bicyclic system where an indole (B1671886) ring is fused with two carbonyl groups at the 2nd and 3rd positions.[2] The presence of the highly electronegative fluorine atom enhances the electrophilicity at the C-3 position, making it a valuable substrate for various chemical reactions.[2]
Table 1: Physicochemical and Identification Data for 7-Fluoroisatin
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 317-20-4 | [5] |
| Molecular Formula | C₈H₄FNO₂ | [5] |
| Molecular Weight | 165.12 g/mol | [2] |
| IUPAC Name | 7-fluoro-1H-indole-2,3-dione | [2][5] |
| Synonyms | 7-Fluoroindole-2,3-dione, 7-Fluoro-2,3-indolinedione | [1][3] |
| Appearance | Yellow to light yellow/reddish-orange/brown crystalline powder | [1][3][5] |
| Melting Point | 190.0 - 199.0 °C | [5][6] |
| Solubility | Soluble in Dimethylformamide (DMF) and DMSO; Sparingly soluble in water (0.022 g/L).[3][7][8][9] | |
| pKa (Predicted) | 8.44 ± 0.20 | [9] |
| SMILES | FC1=CC=CC2=C1NC(=O)C2=O | [5][6] |
| InChI Key | HGBGVEOXPHGSOS-UHFFFAOYSA-N |[5][6] |
Synthesis of 7-Fluoroisatin
7-Fluoroisatin can be synthesized through multiple routes, with a common and high-yield method involving the cyclization of N-(2-fluorophenyl)-2-isonitroacetanilide using a strong acid.[2][10]
Experimental Protocol: Synthesis via Cyclization
This protocol describes the synthesis of 7-Fluoroisatin from N-(2-fluorophenyl)-2-isonitroacetanilide.[10]
Materials:
-
N-(2-fluorophenyl)-2-isonitroacetanilide (0.11 mol, 20 g)[2]
-
Concentrated Sulfuric Acid (100 mL)[10]
-
Crushed Ice (500 mL)[2]
-
Ethyl Acetate[2]
-
Petroleum Ether[2]
-
250 mL four-necked flask and standard laboratory glassware[2]
Procedure:
-
Addition of Reactant: In a 250 mL four-necked flask, portionwise add 20 g (0.11 mol) of N-(2-fluorophenyl)-2-isonitroacetanilide to 100 mL of concentrated sulfuric acid. It is crucial to maintain the temperature of the mixture below 65°C during this addition.[2][10]
-
Reaction: Once the addition is complete, raise the temperature to 80°C and stir the reaction mixture for approximately 40 minutes to 2 hours.[2][9][10]
-
Quenching: After the reaction is complete, carefully pour the reaction mixture into 500 mL of crushed ice while stirring vigorously. Continue stirring for one hour to ensure complete precipitation of the product.[2][10]
-
Isolation: Filter the resulting solid precipitate and dry it thoroughly.[2][10]
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate (B1210297) and petroleum ether to yield the purified 7-Fluoroisatin as a yellow solid. This method has reported yields as high as 98.6%.[2][10]
Biological Activities and Mechanism of Action
7-Fluoroisatin has demonstrated a wide spectrum of biological activities, making it a compound of significant interest in drug development.[1] Its fluorinated structure contributes to its efficacy as an anticancer, antimicrobial, and anti-inflammatory agent.[1][2]
Anticancer Activity
The compound exhibits notable cytotoxic effects against various cancer cell lines.[2] Its primary mechanism involves the induction of apoptosis and cell cycle arrest.[2] Specifically, 7-Fluoroisatin has been shown to modulate the expression of key apoptosis-regulating proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio ultimately triggers the caspase cascade, leading to programmed cell death.[2]
Enzyme Inhibition and Anti-inflammatory Effects
7-Fluoroisatin is also a known inhibitor of certain enzymes. It has been shown to inhibit acetylcholinesterase (AChE) with greater potency than its chloro-substituted analog.[2] Furthermore, isatin derivatives, including 7-Fluoroisatin, can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated macrophage cells, suggesting anti-inflammatory potential.[2][11]
Antimicrobial Properties
The compound has shown significant bactericidal activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] This broad-spectrum activity makes it a potential lead compound for the development of new antibiotics.[2][12]
Table 2: Summary of Biological Activity Data for 7-Fluoroisatin
| Activity Type | Target | Metric | Value | Reference(s) |
|---|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer Cell Line) | IC₅₀ | ~1.84 µM | [2] |
| Anticancer | HCT-116 (Colon Cancer Cell Line) | IC₅₀ | ~3.31 µM | [2] |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | IC₅₀ | 2.3 µM | [2] |
| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | 16 | [2] |
| Antimicrobial | Escherichia coli | MIC (µg/mL) | 32 |[2] |
Applications in Research and Development
The unique chemical properties and diverse biological activities of 7-Fluoroisatin make it a valuable tool in several areas of scientific research and industrial application.
-
Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of more complex pharmaceutical agents, particularly for developing novel drugs targeting cancer and neurological disorders.[1][3][13] Its derivatives are also being explored for cardiovascular applications, such as vasodilators for treating hypertension.[2]
-
Fluorescent Probes: The inherent fluorescent properties of the isatin scaffold make 7-Fluoroisatin an excellent candidate for designing probes used in biological imaging and detection.[1][12] These probes can help researchers visualize and study cellular processes in real time.[1]
-
Organic Synthesis: In synthetic chemistry, it is used as a versatile reagent for creating complex organic molecules through reactions like nucleophilic substitutions and cycloadditions.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 7-Fluoroisatin | 317-20-4 | Benchchem [benchchem.com]
- 3. lbaochemicals.com [lbaochemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 7-Fluoroisatin, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 7-フルオロイサチン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. 7-Fluoroisatin - 98% prefix CAS No. 317-20-4 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]
- 9. 7-Fluoroisatin | 317-20-4 [chemicalbook.com]
- 10. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]
- 11. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. China 7-Fluoroisatin CAS 317-20-4 Manufacturer and Supplier | Starsky [starskychemical.com]
- 13. 7-Fluoroisatin, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
